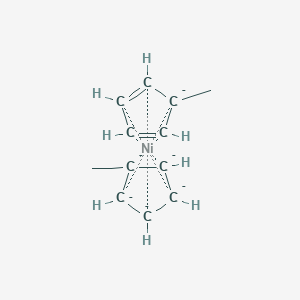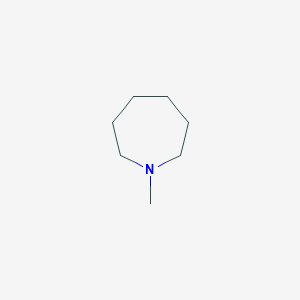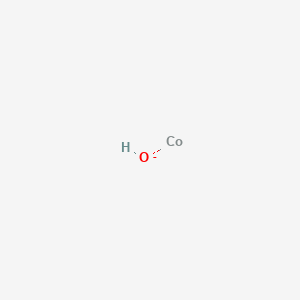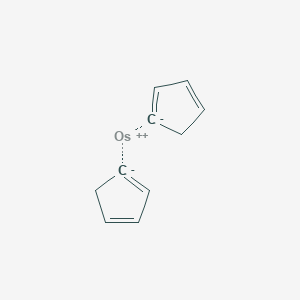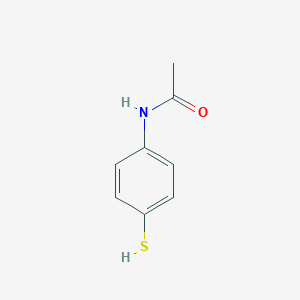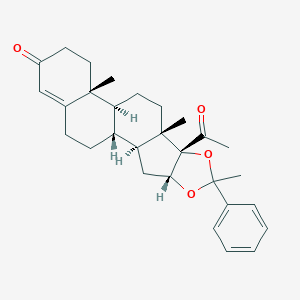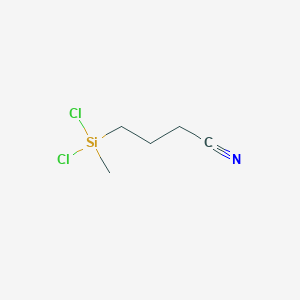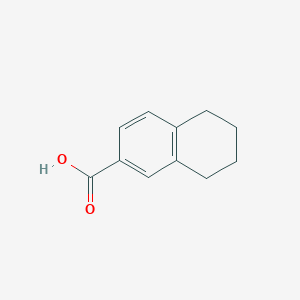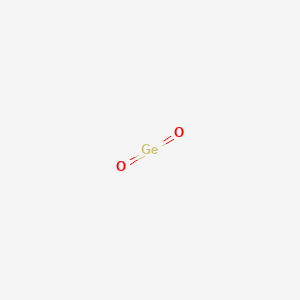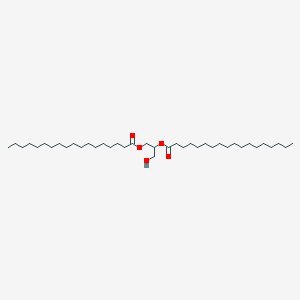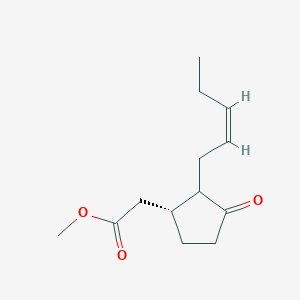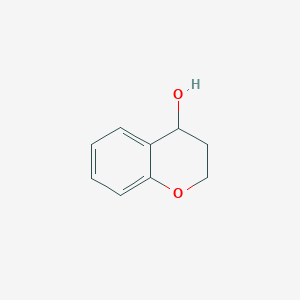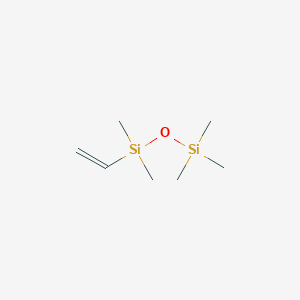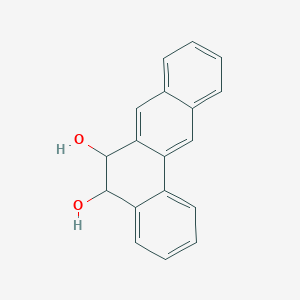
5,6-Dihydrobenz(a)anthracene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrobenz(a)anthracene-5,6-diol, also known as 5,6-Benzo(a)anthracene-5,6-diol, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. This compound has attracted the attention of scientists due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 5,6-Dihydrobenz(a)anthracene-5,6-diol is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It is believed that 5,6-Dihydrobenz(a)anthracene-5,6-diol can activate certain signaling pathways in cancer cells that lead to their death.
Biochemical And Physiological Effects
Studies have shown that 5,6-Dihydrobenz(a)anthracene-5,6-diol can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, this compound can induce oxidative stress in cancer cells, leading to their death.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5,6-Dihydrobenz(a)anthracene-5,6-diol in lab experiments is its anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and death. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures in lab experiments.
Future Directions
There are several future directions for the use of 5,6-Dihydrobenz(a)anthracene-5,6-diol in scientific research. One potential application is in the development of new anti-cancer drugs. Researchers can use this compound as a starting point to develop new compounds with improved anti-cancer properties. Additionally, this compound can be used to study the mechanisms of other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential applications of 5,6-Dihydrobenz(a)anthracene-5,6-diol in scientific research.
Conclusion
In conclusion, 5,6-Dihydrobenz(a)anthracene-5,6-diol is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer properties make it a valuable tool for studying the mechanisms of cancer cell growth and death. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of 5,6-Dihydrobenz(a)anthracene-5,6-diol can be achieved through various methods. One of the most commonly used methods is the oxidation of 5,6-Dihydrobenz(a)anthracene using a strong oxidizing agent such as potassium permanganate. The reaction yields 5,6-Dihydrobenz(a)anthracene-5,6-diol as the main product.
Scientific Research Applications
5,6-Dihydrobenz(a)anthracene-5,6-diol has been extensively used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 5,6-Dihydrobenz(a)anthracene-5,6-diol has anti-cancer properties and can inhibit the growth of cancer cells.
properties
CAS RN |
1421-78-9 |
|---|---|
Product Name |
5,6-Dihydrobenz(a)anthracene-5,6-diol |
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5,6-dihydrobenzo[c]anthracene-5,6-diol |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h1-10,17-20H |
InChI Key |
DCXCOTLBZGXMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
Other CAS RN |
32373-17-4 1421-78-9 |
synonyms |
5,6-dihydro-5,6-dihydroxybenz(a)anthracene benz(a)anthrene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol, ((trans)-(+-))-isomer benzanthracene-5,6-dihydrodiol, (cis)-isomer benzanthracene-5,6-dihydrodiol, (trans)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



